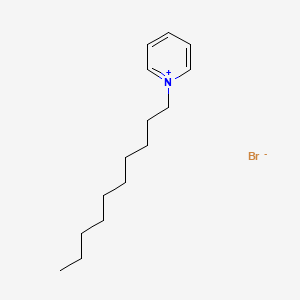
1-Decylpyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.
Vorbereitungsmethoden
1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C5H5N+C10H21Br→C15H26BrN
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-Decylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.
Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies of membrane interactions due to its surfactant properties.
Medicine: It has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Wirkmechanismus
The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .
Vergleich Mit ähnlichen Verbindungen
1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer alkyl chain, CTAB is also used as a disinfectant and surfactant.
Cetylpyridinium Chloride (CPC): Another pyridinium-based compound, CPC is commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Dimethyl Dodecyl Ammonium Chloride (DDAC): A quaternary ammonium compound with a shorter alkyl chain, DDAC is used in disinfectants and sanitizers.
This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
2534-65-8 |
|---|---|
Molekularformel |
C15H26BrN |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
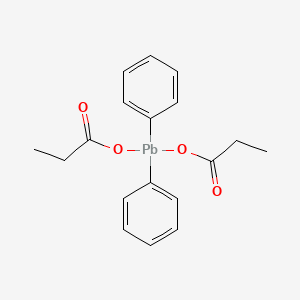



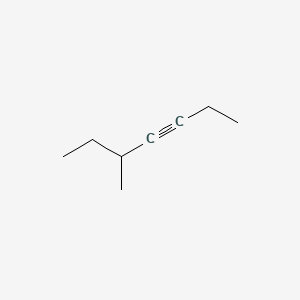
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


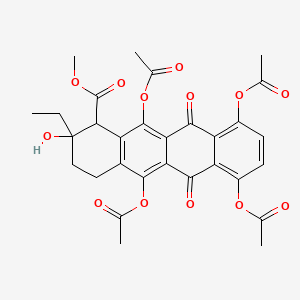
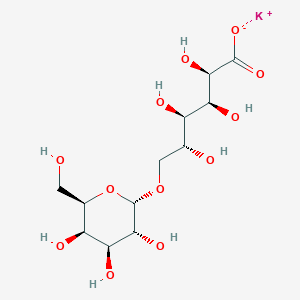
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
